molecular formula C16H26N2O3 B12477729 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol

Cat. No.: B12477729
M. Wt: 294.39 g/mol
InChI Key: WZACYAPWNJTUHK-UHFFFAOYSA-N
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Description

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol is a complex organic compound that features a morpholine ring, a methoxy group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with morpholine to form 4-methoxy-3-(morpholin-4-ylmethyl)benzylamine.

    Alkylation: The benzylamine intermediate is then reacted with epichlorohydrin under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol involves its interaction with specific molecular targets. The morpholine ring and benzylamine moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Lacks the morpholine ring and propanol group.

    Morpholine: Lacks the benzylamine and methoxy groups.

    Epichlorohydrin: Used as a reagent in the synthesis but lacks the benzylamine and morpholine moieties.

Uniqueness

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

1-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylamino]propan-2-ol

InChI

InChI=1S/C16H26N2O3/c1-13(19)10-17-11-14-3-4-16(20-2)15(9-14)12-18-5-7-21-8-6-18/h3-4,9,13,17,19H,5-8,10-12H2,1-2H3

InChI Key

WZACYAPWNJTUHK-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OC)CN2CCOCC2)O

Origin of Product

United States

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